molecular formula C19H13ClN2OS B8542392 3-(4-Chlorophenyl)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one

3-(4-Chlorophenyl)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B8542392
M. Wt: 352.8 g/mol
InChI Key: LKCPQVXWQATDFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09260448B2

Procedure details

In the same manner as the synthesis of Compound 1, methyl 3-amino-4-(p -tolyl)thiophene-2-carboxylate (100 mg, 0.40 mmol), triethyl orthoformate (1 ml), 4-chloroaniline (94.4 mg, 0.74 mmol), and acetic acid (0.1 ml) were used to give 48 mg (0.14 mmol, 35% yield) of the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
94.4 mg
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
solvent
Reaction Step One
Yield
35%

Identifiers

REACTION_CXSMILES
[C:1]1([N:7]2[C:12](=O)C3SC=C(C4C=CC=CC=4)C=3N=C2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[NH2:23][C:24]1[C:28]([C:29]2[CH:34]=[CH:33][C:32]([CH3:35])=[CH:31][CH:30]=2)=[CH:27][S:26][C:25]=1[C:36]([O:38]C)=O.C(OCC)(OCC)OCC.[Cl:50]C1C=CC(N)=CC=1>C(O)(=O)C>[Cl:50][C:4]1[CH:5]=[CH:6][C:1]([N:7]2[C:36](=[O:38])[C:25]3[S:26][CH:27]=[C:28]([C:29]4[CH:30]=[CH:31][C:32]([CH3:35])=[CH:33][CH:34]=4)[C:24]=3[N:23]=[CH:12]2)=[CH:2][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)N1C=NC2=C(C1=O)SC=C2C2=CC=CC=C2
Name
Quantity
100 mg
Type
reactant
Smiles
NC1=C(SC=C1C1=CC=C(C=C1)C)C(=O)OC
Name
Quantity
1 mL
Type
reactant
Smiles
C(OCC)(OCC)OCC
Name
Quantity
94.4 mg
Type
reactant
Smiles
ClC1=CC=C(N)C=C1
Name
Quantity
0.1 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)N1C=NC2=C(C1=O)SC=C2C2=CC=C(C=C2)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.14 mmol
AMOUNT: MASS 48 mg
YIELD: PERCENTYIELD 35%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.